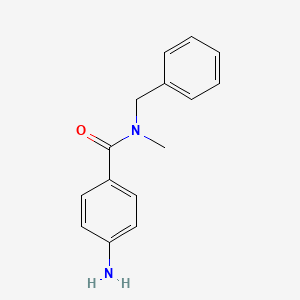

4-amino-N-benzyl-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-benzyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULNQTYVKBFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602659 | |

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85592-78-5 | |

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Advanced Synthetic Strategies for 4-Amino-N-benzyl-N-methylbenzamide Derivatives

Modern synthetic chemistry offers a variety of methods to construct the target molecule, focusing on efficiency, selectivity, and milder reaction conditions. These strategies can be divided into direct amide bond formation approaches and post-amidation modification techniques.

These methods involve the direct coupling of a carboxylic acid derivative with the corresponding secondary amine, N-benzyl-N-methylamine, to form the tertiary amide in a single key step.

The direct condensation of a carboxylic acid and an amine is an atom-economical approach, though it often requires overcoming a significant activation energy barrier.

Thermal Condensation: The direct coupling of unactivated carboxylic acids, such as 4-aminobenzoic acid, with amines can be achieved by heating the reactants, typically in a high-boiling solvent like toluene at 110 °C, to drive off water. nih.gov

Catalytic Direct Amidation: To achieve milder reaction conditions, various catalysts can be employed. Boron-based catalysts and Group(IV) metal derivatives, such as simple zirconium catalysts (at 5 mol% loading), have proven effective in promoting the direct dehydrative condensation between carboxylic acids and amines. nih.govucl.ac.uk

Thioester-Mediated Condensation: A green, one-pot methodology inspired by nature involves the initial conversion of the carboxylic acid to a thioester intermediate. This activated intermediate then readily reacts with the amine to form the desired amide bond, avoiding the need for traditional, often wasteful, coupling reagents. nih.govresearchgate.netresearchgate.net

Table 1: Comparison of Direct Condensation Methodologies

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Thermal Condensation | 4-aminobenzoic acid, N-benzyl-N-methylamine, Toluene, 110 °C | Catalyst-free, simple procedure. | nih.gov |

| Catalytic Amidation | Zirconium or Boron catalyst, heat | Milder conditions, faster reaction times (as little as 4 h). nih.gov | nih.govucl.ac.uk |

| Thioester-Mediated | Dithiocarbamate (for thioester formation), amine, one-pot | Avoids traditional coupling reagents, green chemistry approach. | nih.govresearchgate.net |

A highly reliable and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This activated intermediate subsequently reacts rapidly with an amine.

The synthesis of this compound via this route would begin with the conversion of a protected 4-aminobenzoic acid (e.g., 4-nitrobenzoic acid) into its corresponding acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-nitrobenzoyl chloride is then reacted with N-benzyl-N-methylamine, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or pyridine to neutralize the HCl byproduct. researchgate.net The final step involves the reduction of the nitro group to the primary amine.

Table 2: Reaction Pathway via Acyl Halide Intermediate

| Step | Reactant | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Acyl Chloride Formation | 4-Nitrobenzoic acid | SOCl₂, 70 °C, sealed tube | 4-Nitrobenzoyl chloride | researchgate.net |

| 2. Amidation | 4-Nitrobenzoyl chloride, N-benzyl-N-methylamine | DIPEA, Toluene, Room Temperature | 4-Nitro-N-benzyl-N-methylbenzamide | researchgate.net |

| 3. Nitro Group Reduction | 4-Nitro-N-benzyl-N-methylbenzamide | SnCl₂·2H₂O, EtOH, 70 °C or H₂, Pd/C | This compound | researchgate.net |

An alternative synthetic pathway involves forming a simpler amide first, such as 4-aminobenzamide or 4-amino-N-methylbenzamide, followed by sequential alkylation of the amide nitrogen to introduce the required methyl and benzyl (B1604629) groups.

The alkylation of amide nitrogens can be challenging due to their lower nucleophilicity compared to amines. However, several effective protocols have been developed.

Base-Mediated Alkylation: A mild and sustainable protocol for the N-alkylation of primary and secondary amides utilizes potassium phosphate (K₃PO₄) in a solvent like acetonitrile with an appropriate alkyl halide (e.g., benzyl bromide). escholarship.org This method avoids the need for harsh bases or transition metal catalysts.

Catalytic Alkylation with Alcohols: In a greener approach, alcohols can serve as alkylating agents via a hydrogen auto-transfer mechanism. researchgate.net This transformation is typically catalyzed by transition metal complexes, such as those based on Ruthenium or Nickel, and produces water as the only byproduct. researchgate.netnih.gov

Photochemical Deoxygenative Alkylation: Advanced methods include the photochemical deoxygenative alkylation of secondary amides, which proceeds via an N-alkyl iminium ion intermediate under mild photochemical conditions. nih.gov

Achieving the desired substitution pattern requires precise control over the alkylation steps, particularly to prevent overalkylation of a primary amide. The synthesis could start with 4-aminobenzamide and proceed with sequential N-methylation and N-benzylation.

Monoselective N-Methylation: A significant challenge is the monomethylation of a primary amide without the formation of a dimethylated byproduct. acs.org Safe and efficient methods have been developed that use quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents in the presence of a mild base like cesium carbonate (Cs₂CO₃). acs.orgorganic-chemistry.org This approach offers excellent monoselectivity. Another selective reagent is tetramethylammonium fluoride (TMAF), which can effectively methylate amides. organic-chemistry.org

Subsequent N-Benzylation: Once the secondary amide (4-amino-N-methylbenzamide) is formed, the second alkyl group can be introduced. The N-benzylation can be accomplished using the general N-alkylation protocols described previously, such as reacting the secondary amide with benzyl bromide in the presence of K₃PO₄. escholarship.org

Table 3: Selective Sequential N-Alkylation Pathway

| Step | Starting Material | Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | 4-Aminobenzamide | Monoselective N-Methylation | PhMe₃NI, Cs₂CO₃, Toluene | 4-Amino-N-methylbenzamide | acs.orgorganic-chemistry.org |

| 2 | 4-Amino-N-methylbenzamide | N-Benzylation | Benzyl bromide, K₃PO₄, Acetonitrile | This compound | escholarship.org |

Palladium-Catalyzed Hydrogenation for Amino Group Introduction

A primary and highly effective method for introducing the 4-amino group is through the catalytic hydrogenation of its nitro precursor, 4-nitro-N-benzyl-N-methylbenzamide. This transformation is one of the most important reactions for preparing aromatic amines from nitroaromatic compounds. masterorganicchemistry.com The reaction typically employs a heterogeneous catalyst, with palladium on a carbon support (Pd/C) being a common and efficient choice. masterorganicchemistry.comorientjchem.org

The process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a hydrogen source. This can be molecular hydrogen (H₂) gas, often under pressure, or a hydrogen donor in a process known as catalytic transfer hydrogenation (CTH). bohrium.com Transfer hydrogenation, using reagents like ammonium formate (B1220265), is often considered advantageous due to its operational simplicity and avoidance of high-pressure hydrogen gas. bohrium.com A representative reaction scheme shows the reduction of a similar nitro-precursor to its corresponding amine using a Pd/C catalyst and H₂ gas in methanol at room temperature, highlighting the mild conditions under which this transformation can be achieved. researchgate.net

Table 1: Typical Conditions for Palladium-Catalyzed Nitro Group Reduction

| Parameter | Condition | Source |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | orientjchem.orgresearchgate.net |

| Hydrogen Source | H₂ gas or Ammonium Formate | masterorganicchemistry.combohrium.com |

| Solvent | Methanol, Ethanol | orientjchem.orgresearchgate.net |

| Temperature | Room Temperature to Moderate Heat | researchgate.net |

| Pressure | 1 atm to higher pressures | masterorganicchemistry.com |

Multi-component Reactions in Benzamide (B126) Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer an efficient route to complex molecules like benzamides. The Ugi four-component reaction (Ugi-4CR) is particularly relevant for the synthesis of the bis-amide scaffold inherent to many benzamide derivatives. nih.gov

The classical Ugi reaction combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. nih.gov For the synthesis of the this compound backbone, a hypothetical Ugi-4CR could be envisioned. Such a reaction would efficiently assemble the core structure in a single, atom-economical step. The versatility of the Ugi reaction allows for a wide range of inputs, making it a powerful tool for generating diverse chemical libraries. rsc.orgepa.gov

Table 2: Hypothetical Ugi-4CR Components for Benzamide Synthesis

| Component | Example Compound | Role in Final Structure |

| Carboxylic Acid | 4-Aminobenzoic acid (or protected derivative) | Provides the benzoyl moiety |

| Amine | N-Methylbenzylamine | Forms the tertiary amide nitrogen and benzyl group |

| Carbonyl | Formaldehyde | Provides the methylene bridge (if applicable) |

| Isocyanide | tert-Butyl isocyanide | Acts as a convertible group, facilitating amide formation |

Reaction Mechanism Investigations in Benzamide Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes, maximizing yields, and minimizing impurities.

Elucidation of Catalytic Pathways

The catalytic hydrogenation of aromatic nitro compounds over palladium catalysts is understood to proceed through a well-defined pathway. acs.org The reaction occurs on the surface of the palladium catalyst, where molecular hydrogen is activated. The reduction of the nitro group is a stepwise process.

The generally accepted mechanism involves the sequential reduction of the nitro group to a nitroso intermediate (Ar-NO), followed by further reduction to a hydroxylamine intermediate (Ar-NHOH), which is then finally reduced to the corresponding aniline (Ar-NH₂). acs.orgnih.gov Some studies suggest that under certain conditions, particularly with palladium catalysts, the reaction proceeds smoothly to the amine without the accumulation of detectable intermediates in the solution. orientjchem.org

In transfer hydrogenation, the hydrogen donor (e.g., formic acid or formate) decomposes on the catalyst surface to generate adsorbed hydrogen, which then acts as the active reducing agent in the aforementioned pathway. researchgate.net

Intermediates Identification and Characterization

The key intermediates in the catalytic reduction of a nitroarene are the corresponding nitrosoarene and N-arylhydroxylamine . nih.gov

Nitrosoarene (Ar-NO): This is the product of the initial two-electron reduction of the nitro group.

N-Arylhydroxylamine (Ar-NHOH): This is the product of the subsequent two-electron reduction of the nitroso group.

These intermediates are typically highly reactive and are rapidly reduced further to the final amine product. nih.gov Their direct observation can be challenging, but their existence is supported by extensive mechanistic studies and by trapping experiments. In some catalytic systems, radical anions of the nitroarene have also been identified as active intermediates that participate in the hydrogenation reaction. acs.org In alternative palladium-catalyzed pathways under specific reducing conditions, the in situ reduction of nitroarenes can lead to azoarenes, which then react to form intermediates such as 1,1,2-triarylhydrazine before cleavage to the final amine product. nih.govchemrxiv.orgresearchgate.net

Control of Side Reactions and Impurity Formation

The formation of impurities during the synthesis of this compound, particularly during the nitro group reduction, must be carefully controlled. The N-arylhydroxylamine intermediate is pivotal, as its subsequent reactions can lead to undesirable byproducts.

Condensation reactions between the nitroso and hydroxylamine intermediates, or between the hydroxylamine and the final aniline product, can lead to the formation of azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds. acs.orgcommonorganicchemistry.com These species represent common impurities in nitroarene reductions.

The control of reaction parameters is critical to ensure high selectivity for the desired amine.

Temperature: Elevated temperatures can promote side reactions. The hydroxylamine intermediate can be thermally unstable, and controlling the temperature helps prevent its decomposition or undesired condensation.

Catalyst Choice and Purity: The choice of catalyst and support can influence selectivity. acs.org Catalyst poisons, such as sulfur-containing compounds, can inhibit or alter the catalytic activity, leading to incomplete reactions or different product distributions. illinois.eduresearchgate.net

pH: The pH of the reaction medium can also affect the reaction pathway and the stability of intermediates. illinois.edu

Table 3: Impurity Control in Nitroarene Reduction

| Potential Impurity/Side Product | Formation Pathway | Control Method | Source |

| Azoxy Compounds | Condensation of nitrosoarene and N-arylhydroxylamine | Optimized catalyst, controlled temperature, efficient hydrogen supply | acs.org |

| Azo Compounds | Reduction of azoxy compounds or condensation reactions | Optimized catalyst, controlled temperature, efficient hydrogen supply | acs.orgcommonorganicchemistry.com |

| Incomplete Reduction | Insufficient reaction time or catalyst deactivation | Monitoring reaction progress, using active catalyst, avoiding poisons | illinois.edu |

| Dehalogenation (if applicable) | Hydrogenolysis of aryl halides | Choice of catalyst and conditions (e.g., avoiding harsh conditions) | researchgate.net |

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of benzamides, which is a common transformation in the pharmaceutical industry. ucl.ac.uk

Traditional methods for forming amide bonds often rely on stoichiometric coupling reagents, which generate significant amounts of waste and have poor atom economy. ucl.ac.uksigmaaldrich.com Green chemistry encourages the use of catalytic methods instead. ucl.ac.ukresearchgate.net

Key green approaches applicable to the synthesis of this compound include:

Catalytic Amidation: Direct catalytic amidation of carboxylic acids and amines avoids the use of wasteful stoichiometric activators. Catalysts based on boric acid or various metals have been developed for this purpose. sigmaaldrich.com

Biocatalysis: The use of enzymes, such as lipases, offers a highly sustainable method for amide bond formation under mild conditions. rsc.orgnih.gov These reactions can often be performed in greener solvents, minimizing environmental impact. nih.gov

Improved Solvents and Conditions: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with safer alternatives (e.g., cyclopentyl methyl ether) or developing solvent-free reaction conditions is a core green strategy. nih.govresearchgate.net

Use of Safer Reagents: As mentioned, employing catalytic transfer hydrogenation with donors like ammonium formate avoids the hazards associated with high-pressure hydrogen gas. bohrium.com

Table 4: Comparison of Traditional vs. Green Approaches in Benzamide Synthesis

| Aspect | Traditional Approach | Green Chemistry Approach | Source |

| Amide Formation | Stoichiometric coupling reagents (e.g., carbodiimides, HATU) | Direct catalytic amidation (e.g., using boric acid) or enzymatic catalysis | ucl.ac.uksigmaaldrich.comnih.gov |

| Waste Generation | High (poor atom economy) | Low (high atom economy) | ucl.ac.uk |

| Solvents | Often uses hazardous solvents (e.g., DMF, CH₂Cl₂) | Use of greener solvents (e.g., CPME) or solvent-free conditions | nih.govresearchgate.net |

| Reduction Step | High-pressure H₂ gas | Catalytic transfer hydrogenation (e.g., using ammonium formate) | bohrium.com |

| Energy Usage | Can require harsh conditions (high heat) | Often proceeds under mild, ambient conditions (especially biocatalysis) | nih.gov |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. One prominent approach is the use of mechanochemistry in a continuous flow setup, such as a jacketed screw reactor. This method has been successfully applied to the synthesis of various amides and peptides, achieving high yields in remarkably short residence times. digitellinc.comrsc.org

In a typical mechanochemical setup, solid reactants are fed into a screw reactor. The mechanical forces generated by the rotating screw facilitate mixing and provide the energy required for the reaction to proceed, eliminating the need for a solvent. For the synthesis of this compound, this would involve reacting a derivative of 4-aminobenzoic acid with N-benzyl-N-methylamine. The use of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) can facilitate the amide bond formation under these solventless conditions at room temperature. rsc.org

Research in this area has demonstrated that yields of 80-90% can be achieved within minutes, and the process is scalable to produce significant quantities (e.g., 100-gram scale) in a laboratory setting. digitellinc.comrsc.org This methodology not only minimizes waste by avoiding solvents but also often reduces energy consumption and simplifies product purification.

Table 1: Comparison of Solvent-Free Amide Synthesis Methods

| Method | Activating Agent | Typical Yield | Reaction Time | Scalability |

|---|---|---|---|---|

| Mechanochemistry (Screw Reactor) | EDC·HCl | 80-90% | 2-3 minutes | Demonstrated up to 100g scale digitellinc.comrsc.org |

| Thermal Condensation | None (High Temp) | Variable | Hours | Substrate dependent |

This table is generated based on data for general amide synthesis and represents potential applicability to this compound.

Recyclable Catalyst Systems

The use of recyclable catalysts is a cornerstone of sustainable chemical synthesis, offering both economic and environmental benefits. Several classes of catalysts have been investigated for direct amidation reactions, which could be applied to the synthesis of this compound.

Heterogeneous Metal Catalysts: Supported palladium nanoparticles (PdNPs) have been shown to be effective for the decarbonylative amidation between aryl esters and formamides. rsc.org This method involves a C-O bond activation and can be applied to a broad scope of substrates. A key advantage is the heterogeneity of the catalyst, which allows for easy separation from the reaction mixture and reuse. Studies have shown that such catalysts can be reused for at least five cycles with sustained high activity. rsc.org

Organocatalysts: Boron-based catalysts, such as boric acid and various boronic acids, are widely reported for mediating direct amidation reactions. These catalysts are particularly suitable for large-scale industrial processes. The reactions are typically run with azeotropic removal of water to drive the equilibrium towards product formation. While simple boric acid is cost-effective, more complex boronic acid systems may offer broader substrate tolerance and faster reaction rates. Silanols have also been explored as Lewis acidic catalysts for direct amidation. acs.org

Enzymatic Catalysts: Biocatalysis offers a highly selective and environmentally benign route to amide synthesis. Lipases, such as Candida antarctica lipase B (CALB), are capable of catalyzing amidation reactions in anhydrous organic media. nih.gov The enzyme can be immobilized (e.g., as Novozym 435), facilitating its recovery and reuse. These reactions proceed under mild conditions, typically around 60 °C, and can achieve excellent conversions (>92%) and yields (>90%) for a variety of carboxylic acids and amines. nih.gov

Table 2: Overview of Recyclable Catalysts for Amidation

| Catalyst Type | Example | Key Advantages | Reaction Conditions | Reusability |

|---|---|---|---|---|

| Heterogeneous Metal | Supported Palladium Nanoparticles | High activity, broad scope | With oxidant (TBHP) | High activity after 5 cycles rsc.org |

| Organocatalyst | Boronic Acids | Suitable for scale-up, cost-effective | Azeotropic water removal | Recyclable acs.org |

This table summarizes data for general amidation and suggests potential systems for synthesizing this compound.

Continuous Flow Methodologies for Scale-Up

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing, especially for scale-up. These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation.

For the synthesis of this compound, a continuous flow approach could involve pumping solutions of the starting materials (a 4-aminobenzoic acid derivative and N-benzyl-N-methylamine) through a heated reactor coil or packed-bed reactor containing a catalyst. Several flow-based systems for amide synthesis have been developed.

The development of solvent-free continuous flow systems, as described in section 2.3.1, further enhances the sustainability of the process. digitellinc.comrsc.org By combining the benefits of flow chemistry with solventless conditions, it is possible to develop highly efficient and environmentally friendly manufacturing processes for amides like this compound.

Table 3: Parameters for Continuous Flow Amide Synthesis

| Reactor Type | Reagents/Catalyst | Residence Time | Temperature | Reported Yield |

|---|---|---|---|---|

| Jacketed Screw Reactor | EDC·HCl (Solvent-free) | 30 - 300 seconds | Room Temperature | ~90% rsc.org |

| Packed-bed Reactor | Carbon Disulfide / Alumina | Not specified | Not specified | Excellent rsc.org |

This table presents data from studies on general amide synthesis in continuous flow systems, indicating plausible conditions for the production of this compound.

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles for 4-Amino-N-benzyl-N-methylbenzamide Derivatives

The design of novel analogs of this compound is often guided by established medicinal chemistry principles, including the modification of the core scaffold and the investigation of substituent effects.

The this compound scaffold presents several opportunities for modification to explore the chemical space and enhance biological activity. Scaffold remodeling involves the strategic alteration of the molecular framework while preserving the core structure. Key strategies include:

Altering the Amide Linker: The amide bond is a critical structural feature that can influence the molecule's conformation and hydrogen bonding capabilities. nih.gov Replacing the amide linker with bioisosteres such as reverse amides, sulfonamides, or ketones can lead to derivatives with different electronic and conformational properties, potentially improving metabolic stability and cell permeability.

Ring Modification: The benzamide (B126) core can be replaced with other aromatic or heteroaromatic systems to investigate the importance of the phenyl ring and its substitution pattern. For instance, replacing the benzene ring with pyridine or pyrimidine could introduce additional hydrogen bond acceptors and alter the molecule's polarity and solubility.

Constrained Analogs: Introducing conformational rigidity into the molecule can be a powerful strategy to enhance binding affinity by reducing the entropic penalty upon binding to a biological target. nih.gov This can be achieved by cyclizing the N-benzyl and N-methyl groups into a tetrahydroisoquinoline ring system or by introducing rigid linkers between the aromatic rings.

The electronic and steric properties of substituents on the benzamide ring can significantly impact the molecule's reactivity and its interactions with biological targets. ucsb.edulibretexts.org Substituent effects are primarily governed by a combination of inductive and resonance effects. ucsb.edulibretexts.org

Electronic Effects: Electron-donating groups (EDGs) at the para-position, such as the amino group in the parent compound, increase the electron density of the aromatic ring and can enhance interactions with electron-deficient pockets in a target protein. libretexts.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density and can be beneficial for interactions with electron-rich residues. nih.govlibretexts.org The nature of the substituent also influences the acidity of the N-H proton of the amino group and the basicity of the amide carbonyl oxygen, which can be crucial for hydrogen bonding.

Steric Effects: The size and shape of substituents can dictate the molecule's ability to fit into a binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient van der Waals interactions. The strategic placement of substituents can also be used to orient the molecule within the binding site to maximize favorable interactions.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

A systematic SAR analysis of analogs of this compound is essential to understand how specific structural modifications influence biological activity.

The position and nature of substituents on the aromatic rings can have a profound impact on biological activity.

Positional Isomerism: Moving the amino group from the para- (4-) position to the ortho- (2-) or meta- (3-) position on the benzamide ring can significantly alter the molecule's electronic distribution and its ability to form key interactions with a target. For instance, an ortho-amino group might engage in intramolecular hydrogen bonding with the amide carbonyl, affecting the molecule's conformation and bioavailability.

Nature of Substituents: The biological activity can be fine-tuned by varying the substituents on the benzamide and N-benzyl rings. For example, in a series of benzamide derivatives targeting histone deacetylase (HDAC), the presence of an amino group at a specific position was found to be critical for inhibitory activity. tandfonline.comnih.gov

The following table illustrates hypothetical SAR data for modifications on the benzamide ring, based on common observations in medicinal chemistry.

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

| 1 | 4-NH2 | H | 5.2 |

| 2 | 3-NH2 | H | 15.8 |

| 3 | 2-NH2 | H | >50 |

| 4 | 4-OH | H | 8.1 |

| 5 | 4-Cl | H | 12.5 |

| 6 | 4-NH2 | 4-F | 2.3 |

| 7 | 4-NH2 | 3-Cl | 7.9 |

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of a biological target. nih.gov The orientation of the tertiary amide group adjacent to the aromatic ring can be influenced by the stereochemistry of adjacent chiral substituents. nih.gov For this compound, key conformational features include:

Amide Bond Conformation: The amide bond can exist in either a cis or trans conformation. The trans conformation is generally more stable, but the cis conformation can be populated and may be the bioactive conformation for certain targets.

Torsional Angles: The rotational freedom around the N-benzyl and N-methyl bonds allows the molecule to adopt various conformations. The relative orientation of the two aromatic rings is defined by the torsional angles around the amide bond and the benzylic carbon. Computational modeling and techniques like NMR spectroscopy can be used to study the preferred conformations in solution. nih.gov

Chirality plays a crucial role in drug action, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. patsnap.com Although this compound itself is not chiral, the introduction of chiral centers can lead to stereoisomers with distinct biological activities.

Introduction of Chiral Centers: A chiral center can be introduced by, for example, substituting the benzylic methylene group with a methyl group, creating (R)- and (S)-4-amino-N-(1-phenylethyl)-N-methylbenzamide. The different spatial arrangements of the substituents in the two enantiomers can lead to different binding affinities and efficacies at a chiral biological target. patsnap.com

Atropisomerism: In some cases, restricted rotation around a single bond can lead to the existence of stable rotational isomers called atropisomers. While unlikely in the parent compound, certain bulky substitutions on the aromatic rings could potentially introduce this element of chirality. The different atropisomers could have distinct biological activities.

The following table provides a hypothetical example of how stereochemistry could influence biological activity.

| Compound | Stereochemistry | Biological Activity (IC50, µM) |

| 8a | (R)-enantiomer | 1.5 |

| 8b | (S)-enantiomer | 25.0 |

| 8c | Racemic mixture | 12.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead candidates.

To build a QSAR model, the structural features of the benzamide derivatives are quantified using molecular descriptors. These descriptors can be broadly categorized into several types:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include molecular connectivity indices and Kier's shape index, which have been used to model the antimicrobial activity of substituted benzamides nih.govnih.gov.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). These descriptors are crucial for understanding electrostatic and hydrogen bonding interactions.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity and van der Waals volume are common steric descriptors.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a widely used descriptor to quantify the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

3D Descriptors: These are derived from the three-dimensional conformation of the molecule and include parameters like molecular surface area and volume.

In the context of this compound and its analogs, a combination of these descriptors would be employed to capture the structural variations within a series of compounds and their impact on a specific biological activity. For example, in a 3D-QSAR study of DPP-IV inhibitors with a related structural core, hydrophobic and aromatic characteristics were found to be crucial for inhibitory activity nih.gov.

The following table provides an example of computational descriptors that could be used for a QSAR study of benzamide derivatives.

| Descriptor Type | Descriptor Name | Description |

| Topological | Molecular Connectivity Index (χ) | Describes the degree of branching and connectivity of atoms in a molecule. |

| Electronic | Dipole Moment (µ) | Measures the overall polarity of the molecule. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule and its polarizability. |

| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

| 3D | Molecular Surface Area (MSA) | The total surface area of the molecule. |

Once the molecular descriptors are calculated for a series of benzamide derivatives with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Multiple Linear Regression (MLR) is a common technique used for this purpose, where the biological activity is expressed as a linear combination of the most relevant descriptors.

For a hypothetical series of 4-aminobenzamide derivatives, a predictive QSAR model might take the following form:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

log(1/IC₅₀) is the biological activity (e.g., inhibitory potency).

β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the analysis.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the molecular descriptors that significantly contribute to the biological activity.

For instance, a QSAR study on substituted benzamides with antimicrobial activity found that topological descriptors could effectively model their activity nih.govnih.gov. In another study on DPP-IV inhibitors, a 3D-QSAR model indicated that hydrophobic and aromatic features were key to their inhibitory potential nih.gov. The signs and magnitudes of the regression coefficients in the QSAR equation provide insights into the SAR. A positive coefficient for a descriptor like logP would suggest that increasing hydrophobicity enhances biological activity, while a negative coefficient would indicate the opposite.

The following table illustrates a hypothetical predictive QSAR model for a series of benzamide derivatives.

| Biological Activity | QSAR Equation |

| log(1/IC₅₀) | 1.25 + 0.45logP - 0.12MR + 0.87*(Presence of H-bond donor) |

The reliability and predictive power of a QSAR model must be rigorously validated using various statistical methods. This validation process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds.

Key statistical parameters used for validating QSAR models include:

Coefficient of Determination (r²): This parameter indicates the proportion of the variance in the biological activity that is predictable from the descriptors. An r² value close to 1 suggests a good fit of the model to the data.

Cross-validated Coefficient of Determination (q²): This is a measure of the internal predictive ability of the model. It is typically calculated using the leave-one-out (LOO) method, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

Standard Deviation of the Error of Prediction (SDEP): This parameter measures the average error in the predicted activities.

External validation is also a crucial step, where the developed QSAR model is used to predict the biological activities of a set of compounds (the test set) that were not used in the model development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. A high predictive r² (r²_pred) for the external test set further confirms the robustness and reliability of the QSAR model.

The table below summarizes the important statistical parameters for QSAR model validation.

| Statistical Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Goodness of fit of the model. | > 0.6 |

| q² (Cross-validated r²) | Internal predictive ability of the model. | > 0.5 |

| r²_pred (Predictive r² for external test set) | External predictive ability of the model. | > 0.5 |

| F-value (Fischer's F-test) | Statistical significance of the model. | High value |

Mechanistic Investigations of Molecular Interactions

Biochemical Assay Development for Target Interaction Profiling

The initial step in characterizing the molecular interactions of a compound is often to assess its direct binding to or modulation of specific biological macromolecules. This is typically achieved through the development of tailored biochemical assays.

Should 4-amino-N-benzyl-N-methylbenzamide be hypothesized to target an enzyme, a series of assays would be conducted to determine its inhibitory potential and the nature of its interaction. For instance, in the study of related benzamide (B126) derivatives as inhibitors of DNA methyltransferases (DNMTs), researchers assess the compound's ability to reduce the catalytic activity of the target enzyme. nih.gov

A typical workflow would involve:

Initial Screening: Testing the compound at a single high concentration against a panel of enzymes to identify potential hits.

Dose-Response Analysis: For any identified hits, a concentration-response curve is generated to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Mechanism of Inhibition Studies: Further kinetic experiments are performed to elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This provides insight into whether the compound binds to the enzyme's active site or an allosteric site.

Data from such studies are often presented in a tabular format:

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| This compound | Hypothetical Target A | Data not available | Data not available |

| Related Benzamide 1 | Enzyme X | Value | Competitive |

| Related Benzamide 2 | Enzyme Y | Value | Non-competitive |

If this compound is predicted to interact with a receptor, binding assays are essential to characterize this interaction. These assays measure the affinity and specificity of the ligand (the compound) for the receptor. Radioligand binding assays are a classic example, where a radioactively labeled ligand with known affinity for the receptor is used in competition with the test compound.

The development of G protein-coupled receptor (GPCR) agonists, such as certain benzamide derivatives, heavily relies on such assays. nih.gov For example, the Tango assay is a gene reporter-based method used to quantify the recruitment of β-arrestin to a GPCR upon ligand binding, providing a measure of agonist activity. nih.gov

Key parameters determined from receptor binding assays include:

Ki (Inhibition Constant): Represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

Kd (Dissociation Constant): A measure of the affinity of the ligand for the receptor.

Bmax (Maximum Binding Capacity): Indicates the total concentration of receptor sites in the tissue.

A representative data table for receptor binding studies might look like this:

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| This compound | Hypothetical Receptor B | Data not available | Data not available |

| Benzamide Agonist 3 | GPR52 | Value | Value |

| Benzamide Antagonist 4 | Dopamine D2 Receptor | Value | Value |

Molecular Mechanism of Action in Cellular Contexts (In Vitro)

Following the identification of a direct molecular target, it is crucial to understand how the compound affects cellular processes. In vitro studies using cultured cells provide a more biologically relevant system to investigate the mechanism of action.

Confirming that a compound interacts with its intended target within a living cell is a key validation step. Techniques such as the cellular thermal shift assay (CETSA) can be employed. This method is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

The binding of a compound to its target typically initiates a cascade of downstream signaling events. For example, benzamide derivatives that act as GPR52 agonists have been shown to modulate the cAMP pathway. nih.gov To study such effects, researchers utilize various cellular assays, including:

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

Western Blotting: To detect changes in the expression or post-translational modification of key proteins within a pathway.

Immunofluorescence Microscopy: To visualize the localization of proteins within the cell upon treatment with the compound.

Phenotypic screening involves testing compounds for their ability to produce a specific cellular phenotype without a-priori knowledge of the target. nih.govenamine.net This approach is particularly useful for identifying compounds with novel mechanisms of action. nih.govfrontiersin.org If this compound were to show an interesting phenotype, for example, inhibition of cancer cell growth, the subsequent challenge would be to "deconvolute" this phenotype to identify the molecular target and mechanism responsible.

This process, known as target deconvolution or target identification, can involve a range of techniques, including:

Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.

Expression Profiling (Transcriptomics/Proteomics): Analyzing changes in gene or protein expression in response to the compound to identify affected pathways.

Genetic Approaches: Using techniques like CRISPR-Cas9 to systematically knock out genes and identify those that confer resistance or sensitivity to the compound.

Mechanistic Inves

Applications in Chemical Biology and Material Science

Chemical Probe Development Utilizing Benzamide (B126) Scaffolds

Benzamide derivatives are increasingly recognized for their utility as scaffolds in the design of chemical probes to investigate biological systems. The inherent ability of the benzamide moiety to participate in various biological interactions makes it an attractive starting point for developing targeted molecular tools.

Design and Synthesis of Labeled Benzamide Derivatives

The development of chemical probes from 4-amino-N-benzyl-N-methylbenzamide would first necessitate its functionalization with a reporter tag and a reactive group for target engagement. A common strategy involves the incorporation of a photo-activatable group, such as a benzophenone (B1666685) or a diazirine, to enable covalent cross-linking to target proteins upon irradiation with UV light. Additionally, an affinity tag, like biotin (B1667282) or an alkyne group for click chemistry, is typically included for the subsequent enrichment and identification of labeled proteins.

A plausible synthetic route to a photoaffinity labeling (PAL) probe derived from this compound is outlined below. The primary amino group of the starting material provides a convenient handle for derivatization. For instance, it can be acylated with a linker molecule containing a photoreactive moiety and an affinity tag.

Table 1: Hypothetical Labeled Benzamide Derivatives for Chemical Probe Development

| Probe ID | Photoreactive Group | Affinity Tag | Proposed Application |

| BZA-BP-Biotin | Benzophenone | Biotin | Pull-down assays for target identification |

| BZA-Dz-Alkyne | Diazirine | Terminal Alkyne | Bioorthogonal labeling and imaging |

The synthesis of such probes would involve multi-step organic reactions, starting with the protection of the amino group, followed by the introduction of the photoreactive and affinity moieties, and concluding with deprotection steps. The purity and structure of the final labeled benzamide derivative would be confirmed using standard analytical techniques like NMR and mass spectrometry.

Application in Target Identification and Validation Studies

Once synthesized, labeled derivatives of this compound can be employed in target identification and validation studies. The general workflow for a photoaffinity labeling experiment involves incubating the probe with a biological sample (e.g., cell lysate or intact cells), followed by UV irradiation to induce covalent cross-linking to interacting proteins. nih.govnih.gov

The tagged protein-probe complexes can then be enriched using the affinity tag. For example, biotinylated probes can be captured using streptavidin-coated beads. The enriched proteins are subsequently separated by gel electrophoresis and identified using mass spectrometry. nih.gov This approach allows for the unbiased identification of the cellular targets of the parent benzamide compound.

Inactive or control probes, which are structurally similar but lack the photoreactive group, are often used in parallel to distinguish specific binders from non-specific interactions. nih.gov The identification of specific protein targets is a crucial step in understanding the mechanism of action of a bioactive compound and for validating its therapeutic potential. nih.gov

Benzamides as Building Blocks for Complex Organic Molecules

The structural motifs present in this compound make it a valuable precursor for the synthesis of more elaborate organic structures, including macrocycles, polymers, and nanomaterials.

Construction of Macrocyclic Structures

Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties and potential for high-affinity and selective binding to biological targets. nih.gov The bifunctional nature of this compound (with its amino group and the potential for functionalization on the aromatic rings) allows for its incorporation into macrocyclic scaffolds.

One conceptual approach involves a ring-closing metathesis or an amidation reaction to form the macrocyclic ring. For instance, the amino group could be acylated with a long-chain dicarboxylic acid, and subsequent intramolecular cyclization could yield a macrocyclic benzamide. Alternatively, the benzamide unit can be incorporated into a peptide-like macrocycle. researchgate.netnih.gov The synthesis of such macrocycles often requires careful planning of protecting group strategies and the use of specialized cyclization-promoting reagents. nih.gov

Table 2: Potential Macrocyclic Structures Incorporating a Benzamide Moiety

| Macrocycle Type | Key Synthetic Strategy | Potential Application |

| Polyether-Benzamide Macrocycle | Williamson ether synthesis followed by macrolactamization | Ion-selective sensors |

| Peptide-Benzamide Hybrid Macrocycle | Solid-phase peptide synthesis and solution-phase cyclization | Therapeutic agents |

Synthesis of Polymeric Materials

Benzamide-containing polymers, particularly aromatic polyamides (aramids), are known for their exceptional thermal stability and mechanical strength. mdpi.com The this compound monomer, after appropriate modification, can be used in polycondensation reactions to produce novel polymeric materials.

For example, the amino group could be reacted with a diacyl chloride in a polycondensation reaction to form a polyamide. The presence of the N-benzyl and N-methyl groups would influence the solubility and processing characteristics of the resulting polymer by disrupting inter-chain hydrogen bonding that is typically present in unsubstituted polyamides. nih.govmdpi.com This could lead to polymers with unique properties, such as improved solubility in common organic solvents, making them suitable for applications like coatings and membranes.

Chain-growth condensation polymerization (CGCP) is another advanced technique that could be employed to synthesize well-defined polybenzamides with controlled molecular weights and low polydispersity from monomers derived from this compound. nih.govmdpi.com

Table 3: Hypothetical Polymers Derived from this compound

| Polymer ID | Comonomer | Polymerization Method | Potential Property |

| PABM-TPA | Terephthaloyl chloride | Solution Polycondensation | High thermal stability |

| PABM-co-OA | Octanedioyl chloride | Interfacial Polymerization | Improved flexibility |

Preparation of Nanomaterials

The surface functionalization of nanoparticles is a critical area of research for developing new materials for biomedical and technological applications. The this compound molecule can be used to modify the surface of various nanoparticles, such as gold nanoparticles or quantum dots. nih.gov

The primary amino group can serve as an anchor to attach the molecule to the nanoparticle surface through covalent bonding or electrostatic interactions. This functionalization can impart new properties to the nanomaterials, such as improved biocompatibility, specific targeting capabilities, or altered solubility. For instance, functionalizing gold nanoparticles with a derivative of this benzamide could be explored for applications in targeted drug delivery or as contrast agents in bioimaging. nih.gov

Another approach involves using benzamide derivatives in the synthesis of nanoporous materials. For example, using a suitable catalyst, benzamide derivatives can be used to create structured porous networks with potential applications in catalysis and separation.

Advanced Materials Research

The benzamide scaffold is a subject of interest in the development of advanced materials due to its structural rigidity, potential for hydrogen bonding, and the ability to be readily functionalized. These characteristics allow for the tuning of material properties for specific applications.

Integration of Benzamide Derivatives into Functional Materials

Benzamide derivatives, including structures related to this compound, can be incorporated into functional materials through several strategies. These compounds can act as monomers for polymerization, be used as additives to modify existing polymers, or be chemically grafted onto the surface of other materials to impart specific functionalities.

One significant area of research is the functionalization of carbon nanotubes (CNTs). For instance, studies have demonstrated the chemical modification of multi-walled carbon nanotubes (MWCNTs) with 2-amino-N-benzylbenzamide, a structural isomer of the subject compound. researchgate.net This process typically involves creating carboxylic acid groups on the CNT surface, converting them to acyl chlorides, and then reacting them with an appropriate amine, such as a derivative of isatoic anhydride (B1165640) and benzylamine, to form the amide linkage. researchgate.net This covalent functionalization aims to improve the dispersion of CNTs in various solvents and polymer matrices, and to introduce new chemical properties to the composite material. researchgate.net

Furthermore, benzamides are fundamental components of polyamides, a major class of engineering plastics. While simple benzamides are not typically used as monomers, the underlying amide linkage is the defining feature of polymers like nylon. Research into polyamide composites, such as those incorporating biochar into a polyamide 12 (PA12) matrix, demonstrates how the properties of an amide-based material can be systematically altered. researchgate.net The integration is achieved through methods like melt compounding or in situ polymerization, where the additive is mixed with the molten polymer or introduced during the polymerization process itself. researchgate.net

Exploration of Material Properties through Benzamide Incorporation

The inclusion of benzamide derivatives into a material matrix can significantly influence its physical and chemical properties. These changes are actively explored to create materials with enhanced performance characteristics.

In polyamide/biochar composites, the addition of biochar has been shown to improve mechanical strength and thermal stability. researchgate.net For example, increasing the concentration of biochar in a PA12 matrix can lead to a substantial increase in tensile strength and modulus. researchgate.net This enhancement is often attributed to strong interfacial interactions between the filler (biochar) and the polymer matrix (polyamide), as well as an increase in the material's crystallinity, which the biochar particles can promote by acting as nucleating agents. researchgate.net

The table below, based on data from research on polyamide composites, illustrates how the incorporation of a functional filler can alter key material properties. While this example uses PA12 and biochar, it is representative of the types of structure-property relationship studies performed on materials containing amide functionalities.

| Biochar Content (wt%) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Crystallinity (%) |

|---|---|---|---|

| 0 | 38 ± 1 | 745 ± 30 | 27 |

| 10 | 45 ± 2 | 1250 ± 50 | 32 |

| 30 | 51 ± 2 | 1850 ± 60 | 36 |

| 50 | 54 ± 2 | 2055 ± 65 | 38 |

This table is illustrative, based on findings for polyamide/biochar composites, demonstrating the effect of additives on material properties. researchgate.net

Role as Protecting Groups in Organic Synthesis

In the multistep synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. weebly.com The benzyl (B1604629) group (Bn) attached to the nitrogen atom in this compound serves as a common and effective protecting group for the secondary amine. rsc.orgresearchgate.net Its popularity stems from its ease of installation and its stability under a wide range of reaction conditions, particularly basic conditions. rsc.org

N-Debenzylation Strategies

The removal, or "deprotection," of the N-benzyl group is a critical step to liberate the free amine. A variety of methods have been developed to achieve this transformation, which can be broadly categorized as reductive, oxidative, or acid-mediated.

Reductive Cleavage : The most common method for N-debenzylation is catalytic hydrogenolysis. commonorganicchemistry.com This typically involves reacting the N-benzylated compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon catalyst (Pd/C). commonorganicchemistry.comacs.org Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can also be used in a process known as catalytic transfer hydrogenation. rsc.orgresearchgate.net To improve the efficiency of this reaction, which can be slowed by the amine product coordinating to the palladium catalyst, co-catalysts like niobic acid-on-carbon (Nb₂O₅/C) can be added. acs.org

Oxidative Cleavage : Several oxidative systems can effectively remove N-benzyl groups. Reagents such as ceric ammonium nitrate (B79036) (CAN) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to perform this transformation. acs.org Milder, enzyme-based systems have also been developed. For example, the laccase enzyme from Trametes versicolor, used in combination with TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), can deprotect N-benzylated amines using molecular oxygen as a mild oxidant in an aqueous medium. rsc.orgresearchgate.net Another approach utilizes potassium tert-butoxide in DMSO with an oxygen atmosphere. researchgate.net

Acid-Mediated Cleavage : Strong acids can also cleave the N-benzyl bond. This can be achieved using Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as trifluoroacetic acid (TFA). acs.orgclockss.org

Selective Deprotection Methodologies

In molecules containing multiple functional groups, chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. The choice of debenzylation reagent is crucial for achieving selective deprotection. For a molecule like this compound, a method would ideally remove the N-benzyl group without affecting the primary arylamine or the amide bond.

The laccase/TEMPO enzymatic system has demonstrated excellent chemoselectivity. It can selectively deprotect primary N-benzylated amines even when secondary N-benzylated amines or O-benzyl protected alcohols are present in the same molecule. rsc.org This high degree of selectivity is difficult to achieve with conventional chemical methods. rsc.org

Ceric ammonium nitrate (CAN) also offers a high degree of selectivity. It is particularly effective for the N-debenzylation of tertiary amines and has been shown to leave N-benzyl amides, O-benzyl ethers, and S-benzyl ethers intact. rsc.org Similarly, N-Iodosuccinimide (NIS) can be used as a "tuneable" reagent for the selective debenzylation of benzylamino alcohols. ox.ac.uk

The following table summarizes various N-debenzylation methodologies and their notable features.

| Method | Reagent(s) | Typical Conditions | Key Features & Selectivity | References |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm), Pd/C | MeOH or EtOH, rt | Common, general method; can reduce other functional groups. | commonorganicchemistry.comacs.orgresearchgate.net |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | MeOH, reflux | Avoids use of pressurized H₂ gas. | researchgate.net |

| Facilitated Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C | EtOH, rt | Faster reaction times compared to Pd/C alone. | acs.org |

| Enzymatic Oxidation | Laccase, TEMPO, O₂ | pH 5 aqueous buffer, 30°C | Highly chemoselective for primary N-benzylamines; green conditions. | rsc.orgresearchgate.net |

| Chemical Oxidation | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water, rt | Selective for N-benzyl tertiary amines over N-benzyl amides/ethers. | acs.orgrsc.org |

| Acid-Mediated Cleavage | Trifluoroacetic Acid (TFA) | Toluene or neat | Strong acid conditions; may not be suitable for acid-labile groups. | acs.orgclockss.org |

| Base/Oxidation | KOtBu, DMSO, O₂ | rt | Effective for N-benzyl groups on amides and heterocycles. | researchgate.net |

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis

Spectroscopic techniques are paramount in the structural elucidation of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its connectivity and chemical environment can be obtained.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

The IR spectrum of 4-amino-N-benzyl-N-methylbenzamide would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the tertiary amide, C-N stretching, and aromatic C-H and C=C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3400-3200 |

| Amide (C=O) | C=O Stretch | 1650-1630 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Amine/Amide | C-N Stretch | 1350-1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For this compound (C₁₅H₁₆N₂O), the expected exact mass is 240.1263 g/mol . HRMS analysis would confirm this elemental composition. In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide clues about the molecule's structure. Common fragmentation pathways for this compound would include cleavage of the benzyl (B1604629) group, loss of the methyl group, and fragmentation of the amide bond.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment |

|---|---|

| 240 | [M]⁺ (Molecular Ion) |

| 149 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 120 | [C₇H₆NO]⁺ (4-aminobenzoyl cation) |

**7. Advanced Analytical Character

Q & A

Q. What are the standard synthetic routes for preparing 4-amino-N-benzyl-N-methylbenzamide, and how are intermediates characterized?

The synthesis typically involves acylation of amines followed by catalytic hydrogenation . For example:

- Step 1 : React 4-nitrobenzoyl chloride with N-benzyl-N-methylamine to form the nitro intermediate.

- Step 2 : Reduce the nitro group to an amine using hydrogen gas and a catalyst (e.g., Raney-Ni).

Intermediates are characterized via NMR (to confirm substitution patterns), IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (to verify molecular ions) .

Q. How do researchers assess the solubility and stability of this compound under experimental conditions?

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Q. How is the compound screened for preliminary biological activity in vitro?

- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based kinetic assays.

- Cytotoxicity : Evaluate via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Compare Pd/C vs. Raney-Ni for hydrogenation efficiency (e.g., Raney-Ni gives >90% yield under 50 psi H₂ at 60°C).

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance acylation rates but may require purification adjustments .

- Risk mitigation : Follow hazard assessments for reagents (e.g., NaBH₄ handling) as outlined in ACS safety guidelines .

Q. What strategies address contradictions in reported biological activity data for this compound?

Q. How is mutagenicity evaluated for derivatives of this compound?

Q. What methodologies enable in vivo tracking of this compound in neurological studies?

Q. How can computational modeling predict binding interactions with therapeutic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.